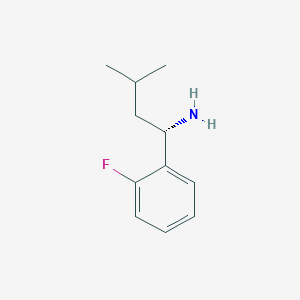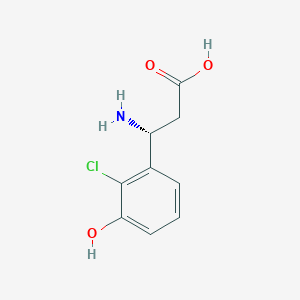![molecular formula C11H11NO2 B13031931 5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to an isoindolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of cyclopropanation reactions, where a diazo compound reacts with an alkene to form the cyclopropane ring . The reaction conditions often involve the use of catalysts such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted spirocyclic compounds.
Applications De Recherche Scientifique
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to the desired biological response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are known for their biological activity.
Cyclopropane-containing compounds: These compounds are characterized by the presence of a cyclopropane ring and exhibit unique chemical reactivity.
Uniqueness
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific combination of a cyclopropane ring and an isoindolinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
6-hydroxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H11NO2/c1-6-8(13)3-2-7-9(6)10(14)12-11(7)4-5-11/h2-3,13H,4-5H2,1H3,(H,12,14) |
Clé InChI |
MEONUHYPQADNFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=O)NC23CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



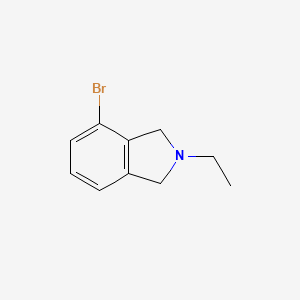
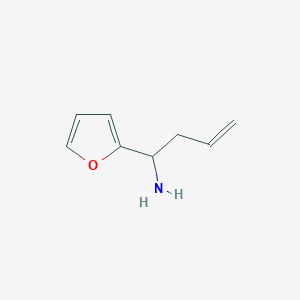
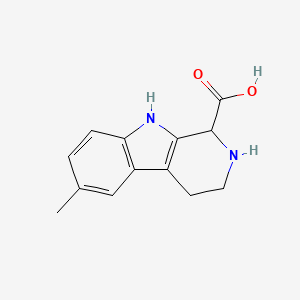
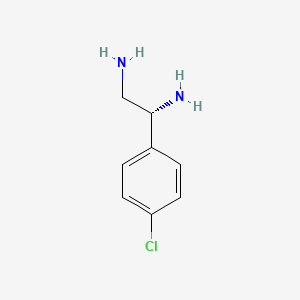
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
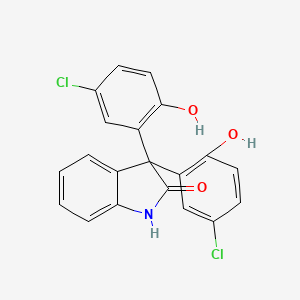
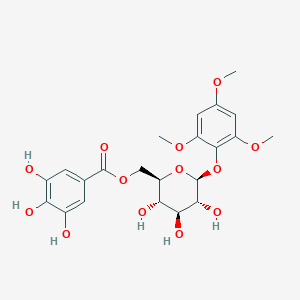

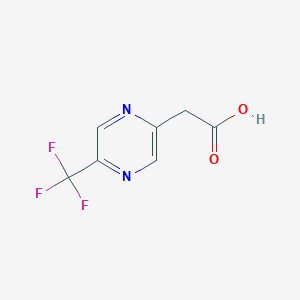
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)
